Dodecyl bis(2-methylpropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl bis(2-methylpropyl) phosphate is an organophosphorus compound with the molecular formula C20H43O4P. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long dodecyl chain and two 2-methylpropyl groups attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with dodecanol and 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:
H3PO4+C12H25OH+2C4H9OH→C20H43O4P+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dodecyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Phosphoric acid, dodecanol, and 2-methylpropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
Dodecyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of dodecyl bis(2-methylpropyl) phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Diisobutyl phthalate: Another organophosphorus compound with similar surfactant properties.
Bis(2-ethylhexyl) phosphate: A compound with similar esterification and surfactant characteristics.
Uniqueness: Dodecyl bis(2-methylpropyl) phosphate is unique due to its specific combination of a long dodecyl chain and two 2-methylpropyl groups, which confer distinct surfactant properties and make it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C20H43O4P |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dodecyl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C20H43O4P/c1-6-7-8-9-10-11-12-13-14-15-16-22-25(21,23-17-19(2)3)24-18-20(4)5/h19-20H,6-18H2,1-5H3 |
InChI Key |
NPLRMTFWXJOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.